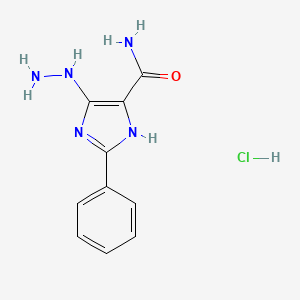
4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride is a compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazoles, including 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of imidazoles often involves the use of high-throughput methods and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups on the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazole N-oxides, while reduction reactions may yield reduced imidazole derivatives .
Scientific Research Applications
4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride include other imidazole derivatives such as:
- 2-Phenylimidazole
- 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
What sets this compound apart from other imidazole derivatives is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89608-67-3 |
|---|---|
Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
4-hydrazinyl-2-phenyl-1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H11N5O.ClH/c11-8(16)7-10(15-12)14-9(13-7)6-4-2-1-3-5-6;/h1-5,15H,12H2,(H2,11,16)(H,13,14);1H |
InChI Key |
YWWCHXRMSNYMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















